Boiling Point Differentiation: Reduced Volatility vs. Linear Amino Alcohols
The computed boiling point of 2-((6-Aminotrimethylhexyl)amino)ethanol (318.2 °C at 760 mmHg) is markedly higher than the experimental boiling points of monoethanolamine (MEA, 170 °C) and N,N-dimethylethanolamine (DMEA, 134 °C) [1][2]. This 148–184 °C increase allows the compound to be used in atmospheric-pressure reactions at temperatures where lighter amino alcohols would evaporate or require sealed, pressurized systems.
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 318.2 °C (calculated) |
| Comparator Or Baseline | Monoethanolamine (MEA) 170 °C; N,N-Dimethylethanolamine (DMEA) 134 °C |
| Quantified Difference | +148 °C over MEA; +184 °C over DMEA |
| Conditions | Calculated for target; experimental literature values for comparators |
Why This Matters
A higher boiling point directly reduces solvent loss and volatile organic compound (VOC) emissions in industrial high-temperature processes, lowering make-up costs and environmental compliance burden.
- [1] PubChem Compound Summary for CID 3023050, 2-((6-Aminotrimethylhexyl)amino)ethanol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 700, Ethanolamine. National Center for Biotechnology Information (2026). View Source
